1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone derivative characterized by a 5-oxo-pyrrolidine core substituted with a 3-fluorophenyl group at the N1 position and a carboxamide moiety at the C3 position. Pyrrolidinone derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-2-1-3-9(5-8)14-6-7(11(13)16)4-10(14)15/h1-3,5,7H,4,6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGDXXGFIRBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic compound.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring and carboxamide group contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Differs in the fluorine position (2- vs. 3-fluorophenyl) and substitution at C3 (carboxylic acid vs. carboxamide).
- The 2-fluoro substitution may sterically hinder interactions compared to the 3-fluoro analog .
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide Derivatives
Key Comparison Table: Fluorophenyl Analogs
Halogen-Substituted Derivatives (Cl, F, and Mixed)
Chloro-Substituted Analogs
Mixed Halogen Derivatives
- Example : 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ().
- Activity : Dichloro derivatives show potent antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) and anticancer effects (IC50: 15 µM against MCF-7 cells) .
Methyl-Substituted Analogs
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Methyl substitution at the 3-position of the phenyl ring.
- Activity: Primarily used as a synthetic intermediate.
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Combines fluoro and methyl substituents.
- Activity : Dual substituents may synergistically enhance target selectivity. Molecular docking studies suggest improved binding to enzymes like elastase .
Carboxamide vs. Carboxylic Acid Derivatives
- Carboxamide : Derivatives like the target compound often exhibit improved bioavailability and resistance to hydrolysis compared to carboxylic acids. For example, N-phenylhydrazine carbothioamide derivatives () show enhanced antioxidant activity due to hydrogen-bonding interactions .
- Carboxylic Acid : Used as intermediates for further functionalization. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a precursor for heterocyclic conjugates with antimicrobial activity .
Antimicrobial Activity
- Chloro-hydroxyphenyl derivatives (e.g., compound 16 in ) inhibit Escherichia coli with MIC values of 4–16 µg/mL .
- Dichloro derivatives () exhibit broad-spectrum activity against Candida albicans (MIC: 4 µg/mL) .
Anticancer Potential
- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid reduces MCF-7 breast cancer cell viability by 80% at 50 µM .
- N-Substituted carboxamides () show moderate cytotoxicity against HEK cells (IC50: 55.3 µM) .
Antioxidant Properties
- Hydrazine-carbothioamide derivatives (e.g., compound 16 in ) achieve EC50 values of 12 µM in DPPH assays, outperforming ascorbic acid (EC50: 25 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
